molecular formula C16H15NO4 B13583574 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B13583574
M. Wt: 285.29 g/mol
InChI Key: BTIICZAIFXRVRN-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is a complex organic compound that features a bicyclic structure. This compound is notable for its unique combination of a bicyclo[2.2.1]heptane ring system and an isoindolinone moiety. The presence of these two distinct structural elements imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate typically involves a multi-step process. One common approach is the [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclo[2.2.1]heptane ring system under mild and operationally simple conditions . This reaction is often catalyzed by organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for efficient and modular synthesis, enabling the production of large quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate is unique due to the combination of the bicyclo[2.2.1]heptane ring system and the isoindolinone moiety. This dual structural feature imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) bicyclo[2.2.1]heptane-2-carboxylate

InChI

InChI=1S/C16H15NO4/c18-14-11-3-1-2-4-12(11)15(19)17(14)21-16(20)13-8-9-5-6-10(13)7-9/h1-4,9-10,13H,5-8H2

InChI Key

BTIICZAIFXRVRN-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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